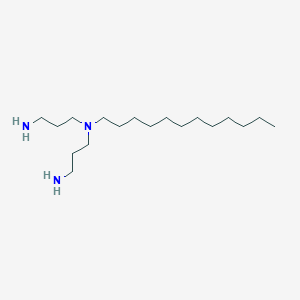

N-(3-氨基丙基)-N-十二烷基丙烷-1,3-二胺

概述

描述

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine is a versatile compound known for its biocidal properties. It is widely used in various disinfectant and preservative applications due to its effectiveness against a broad spectrum of microorganisms . The compound has a unique molecular structure that contributes to its high performance in disinfection and preservation .

科学研究应用

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of cell membrane interactions and antimicrobial activity.

Medicine: It is investigated for its potential use in developing new antimicrobial agents.

Industry: The compound is used in the formulation of disinfectants and preservatives for various industrial applications

作用机制

Target of Action

The primary target of Laurylamine Dipropylenediamine is spermine synthase , an enzyme involved in the biosynthesis of polyamines . Polyamines, such as spermidine and spermine, play crucial roles in various biological systems, including cell growth, survival, proliferation, and longevity .

Mode of Action

Laurylamine Dipropylenediamine acts as a selective and competitive inhibitor of spermine synthase . By inhibiting this enzyme, it disrupts the normal biosynthesis of polyamines, leading to alterations in cellular processes that depend on these molecules .

Biochemical Pathways

The inhibition of spermine synthase by Laurylamine Dipropylenediamine affects the polyamine biosynthesis pathway . This pathway is responsible for the production of polyamines, which are essential for various cellular processes, including DNA stabilization, protein synthesis, cell growth, and differentiation .

Pharmacokinetics

These techniques can provide valuable information about the compound’s bioavailability, distribution within the body, metabolic transformations, and routes of excretion .

Result of Action

The inhibition of spermine synthase by Laurylamine Dipropylenediamine can lead to a decrease in the levels of polyamines within cells . Given the role of polyamines in cell growth and proliferation, this could potentially lead to a slowdown in these processes . .

Action Environment

The action, efficacy, and stability of Laurylamine Dipropylenediamine can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with its target . Furthermore, the presence of other substances, such as inhibitors or activators of spermine synthase, could also influence the compound’s action .

生化分析

Biochemical Properties

Laurylamine dipropylenediamine has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used as a silanization agent for the chemical modification of metal oxide nanoparticle (MONP) surfaces .

Cellular Effects

In terms of cellular effects, studies have shown that Laurylamine dipropylenediamine can influence the activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSP) as well as of succinate dehydrogenase (SDG), NADH dehydrogenase (NDG), and fumarate hydratase (FHT) in Aspergillus niger .

Molecular Mechanism

The molecular mechanism of action of Laurylamine dipropylenediamine involves its interaction with biomolecules at the molecular level. For instance, it has been used for covalent attaching of organic films to metal oxides such as silica and titania .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Laurylamine dipropylenediamine have been observed to change over time. For example, it has been shown to improve the long-term circulation of oncolytic viruses in the body and shows excellent stability for loading an oncolytic virus .

Dosage Effects in Animal Models

While specific studies on the dosage effects of Laurylamine dipropylenediamine in animal models are limited, related compounds have shown varying effects at different dosages. For instance, trodusquemine, a spermine metabolite of cholesterol, has shown to suppress feeding and prevent reduction in energy expenditure .

Metabolic Pathways

Laurylamine dipropylenediamine is involved in several metabolic pathways. For example, it participates in the back conversion pathway, which converts spermine back to spermidine, and spermidine back to putrescine .

Transport and Distribution

Related compounds like APTES have been shown to be used for covalent attaching of organic films to metal oxides such as silica and titania, suggesting a potential for wide distribution within cells .

Subcellular Localization

Related compounds like polyamines have been shown to have diverse cellular distributions, suggesting that Laurylamine dipropylenediamine may also be found in various subcellular compartments .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine typically involves the reaction of dodecylamine with 3-chloropropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent quality of the product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the compound .

化学反应分析

Types of Reactions

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include amine oxides, secondary amines, and substituted amines, depending on the specific reaction conditions and reagents used .

相似化合物的比较

Similar Compounds

(3-Aminopropyl)triethoxysilane: Used in surface functionalization and biosensing applications.

N-(2-Aminoethyl)-3-aminopropyltriethoxysilane: Employed in the modification of metal oxide nanoparticles.

N-(6-Aminohexyl)aminomethyltriethoxysilane: Utilized in drug delivery and catalyst immobilization.

Uniqueness

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine stands out due to its high biocidal activity and broad-spectrum effectiveness. Its unique molecular structure, with both primary and tertiary amine groups, contributes to its superior performance in disinfection and preservation applications .

生物活性

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine (NNDP) is a synthetic compound with significant biological activity, particularly noted for its antimicrobial properties and potential applications in gene therapy. This article explores its biological activity in detail, including mechanisms of action, efficacy against various microorganisms, and safety profiles based on diverse research findings.

1. Chemical Structure and Properties

NNDP has the molecular formula C₁₈H₄₁N₃ and is classified as a non-ionic surfactant. Its structure features a long hydrophobic dodecyl chain and three amino groups that enhance its interaction with biological membranes. This unique combination allows NNDP to effectively disrupt microbial cell membranes, leading to increased permeability and eventual cell lysis .

2. Antimicrobial Activity

NNDP exhibits strong antimicrobial properties against a variety of pathogens, including:

- Bacteria : Effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

- Fungi : Demonstrates efficacy against wood-destroying fungi.

- Viruses : Preliminary studies indicate activity against certain viral strains.

The mechanism of NNDP's antimicrobial action is believed to involve disruption of the microbial cell membrane, which is critical for maintaining cellular integrity .

Table 1: Antimicrobial Efficacy of NNDP

| Microorganism Type | Specific Organisms | Efficacy Level |

|---|---|---|

| Bacteria | Staphylococcus aureus | High |

| Bacillus subtilis | Moderate | |

| Fungi | Wood-destroying fungi | High |

| Viruses | Various strains | Moderate |

3. Gene Delivery Applications

NNDP's cationic nature allows it to bind effectively to negatively charged DNA, making it a promising candidate as a non-viral vector for gene delivery in therapeutic applications. This property offers advantages over traditional viral vectors, such as reduced immunogenicity and the potential for targeted delivery .

4.1 Safety and Toxicity Studies

Research on the toxicity of NNDP indicates that while it is effective as a biocide, it also poses certain health risks:

- Acute Toxicity : In animal studies, doses above 20 mg/kg body weight have shown adverse effects on organs such as the kidneys and heart .

- Developmental Toxicity : Studies indicate potential developmental toxicity at high doses but not teratogenicity in rats or rabbits .

- Corrosivity : NNDP has corrosive properties due to its basic nature, necessitating careful handling to avoid skin and respiratory tract irritation .

Table 2: Toxicological Findings from Animal Studies

| Endpoint | Observed Effects | Dose Level (mg/kg) |

|---|---|---|

| Cardiomyocyte Degeneration | Increased incidence in male rats | ≥20 |

| Kidney Damage | Necrosis of tubular epithelium | ≥20 |

| Developmental Toxicity | Early embryonic deaths observed | 60 |

| NOAEL (No Observed Adverse Effect Level) | Determined at 4 mg/kg for various endpoints | 4 |

5. Environmental Impact

NNDP's low leaching potential makes it favorable for agricultural applications. Its ability to interact with soil components suggests that it may have a reduced environmental impact compared to other biocides.

Case Study 1: Application in Dairy Products

A study developed a reliable method for quantifying residual levels of NNDP in dairy products using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method achieved limits of quantification around 5-7 µg/kg, successfully identifying contamination levels up to 225 µg/kg in cheese samples .

Case Study 2: Efficacy Against Wood-Destroying Fungi

Research demonstrated that NNDP effectively inhibited the growth of wood-destroying fungi, making it a viable candidate for preservation treatments in construction materials .

属性

IUPAC Name |

N'-(3-aminopropyl)-N'-dodecylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H41N3/c1-2-3-4-5-6-7-8-9-10-11-16-21(17-12-14-19)18-13-15-20/h2-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNKJVPRTLBJNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN(CCCN)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H41N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041243 | |

| Record name | N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2372-82-9 | |

| Record name | N,N-Bis(3-aminopropyl)dodecylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2372-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laurylamine dipropylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002372829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediamine, N1-(3-aminopropyl)-N1-dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(3-AMINOPROPYL)-N-DODECYL-1,3-PROPANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCJ6308JUE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。